Compound Description: This compound was synthesized and characterized using FT-IR, NMR, and LCMS data. [] The synthesis involved reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, leading to the cyclization of the title compound. []
Compound Description: This series of quinazolin-4-one derivatives was designed and synthesized as potential anticancer agents. [] They were synthesized by condensing 2-amino-4-substituted phenylthiazole with N-methylbenzoxazin-4-one. [] The compounds were subjected to in silico ADME property prediction and colorectal anticancer screening using the HT-29 human colorectal adenocarcinoma cell line. [] Molecular docking studies were performed against the p38alpha protein (PDB ID: 3GC7) in complex with dihydroquinazolinone. [] Notably, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 displayed promising anticancer activity at concentrations below 10 μg/mL, exceeding the efficacy of 5-fluorouracil. []
Compound Description: These novel bi-heterocyclic compounds, incorporating a 1,3-thiazole and 1,3,4-oxadiazole scaffold, were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes. [] The synthesis involved reacting 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide, followed by coupling with a series of 1,3,4-oxadiazole derivatives. [] The compounds underwent screening for inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. [] Their toxicity was assessed using the brine shrimp lethality bioassay. [] Several compounds exhibited notable enzyme inhibitory activity with low toxicity, marking their potential therapeutic significance. []
Compound Description: This study focused on the synthesis of a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives and their evaluation as antimicrobial agents. [] These compounds were synthesized via the reaction of phenoxyacetyl chloride with 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. [] The synthesized compounds were tested for their antimicrobial activity against various plant fungi (Gibberella zeae, Phytophthora infestans, and Paralepetopsis sasakii) and bacteria (Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac)). [] The results demonstrated promising antimicrobial activity, particularly against Xoo, with certain compounds exhibiting superior activity compared to the commercial antibacterial agent bismerthiazol. []
Compound Description: This study focuses on the synthesis of a series of N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides, characterized by their IR, 1H-NMR and mass spectral data. [] The synthesis was carried out by reacting 2-methyl thiazole-4-acetic acid hydrazide with diverse oxazolones in pyridine. [] The compounds were subsequently evaluated for their antibacterial and antioxidant activities. [] Antibacterial activity was assessed using the agar-diffusion method, while antioxidant activity was determined using the DPPH method. [] The results indicated that a majority of the compounds exhibited substantial antioxidant activity, while demonstrating moderate antibacterial properties. []
Compound Description: This novel compound, derived from indibulin and combretastatin scaffolds, was synthesized and evaluated for its cytotoxic activity. [] It was synthesized through a multistep reaction and its cytotoxic activity was assessed against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) and a normal cell line (NIH-3T3) using the MTT assay. [] The compound demonstrated promising cytotoxic activity against the cancer cell lines (IC50 values ranging from 27.7 to 39.2 µM) with low toxicity towards the normal cell line (IC50 > 100 µM). [, ]
Compound Description: This study presents a convergent synthetic approach for various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues. [] The key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of Losartan, was synthesized via Vilsmeier formylation. [] The final compounds were obtained by reacting BCFI with a morpholin-3-one derivative and subsequently with substituted anilines. [] The synthesized analogues were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass Spectroscopy, and elemental analyses. []
Compound Description: This coordination polymer was synthesized by reacting an aqueous solution of copper(II) dichloride with the ligand tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate in acetonitrile. []
Compound Description: Five novel phenoxy derivatives of 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide were synthesized and evaluated for their in vitro antiproliferative activity against HepG2, PANC-1, and Caco-2 cell lines. [] The key intermediate, 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide, was synthesized by reacting chloroacetyl chloride with the corresponding amine. [] The synthesized compounds were characterized using LCMS, IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis. [] The compound 2-(2-fluorophenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1, 3, 4]thiadiazol-2-yl}-acetamide (7d) showed the highest cytotoxicity against the Caco-2 cell line with an IC50 of 1.8 μM. []
10. N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives []
Compound Description: A series of benzimidazole derivatives, including N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide, were synthesized and evaluated for their anti-inflammatory activity. [] The synthesis involved the use of formic acid, acetyl chloride, hydrazine hydrate, benzene-1,2-diol, glycolic acid, benzoyl chloride, methyl chloride, ethyl chloride, benzamide, and other chemicals. [] Characterization was performed using TLC, IR, 1H-NMR, and MS. [] The anti-inflammatory activity was assessed using the rat paw edema method. [] Several compounds, including Benzimidazole (BA), 1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl)ethanone (BC), N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide (BK), N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide (BJ), and N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide (BI), exhibited potent anti-inflammatory activity compared to indomethacin. []
Compound Description: Novel indibulin analogues, specifically 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives, were designed, synthesized, and evaluated for their anticancer activity. [] The evaluation involved in vitro studies using the MTT assay on various cell lines, including MCF-7, T47-D, MDA-MB231, and NIH-3T3. [] Further analyses included annexin V/PI staining, cell cycle analysis, anti-tubulin assay, and caspase 3/7 activation assay. [] Among the tested compounds, compound 4a exhibited significant anti-proliferative activity against MCF-7 cells (IC50: 7.5 µM) while displaying low toxicity towards normal cells (IC50 > 100 µM). [] The study concluded that these compounds hold promise for anticancer treatment, warranting further investigation. []
Compound Description: A series of novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-phenyl pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and evaluated for their cytotoxic activity. [] The synthesis was achieved using a linear synthetic approach, and the compounds were characterized by mass spectrometry, IR, 1H NMR, 13C NMR, and elemental analysis. [] In vitro anticancer activity was assessed against PANC-1, Caco-2, and SK-N-SH cell lines using the MTT assay to determine IC50 values. [] The majority of the compounds demonstrated high cytotoxic activity across all three cell lines, with compound 6(b) exhibiting moderate cytotoxicity against the PANC-1 cell line (IC50 of 24.3 μM). []
Compound Description: This study focuses on the synthesis and characterization of a series of N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives using a click chemistry approach. [] The synthesis was carried out in a DMF:H2O:n-BuOH solvent system with CuSO4·5H2O as a catalyst. [] The synthesized compounds, featuring various structural modifications, were characterized using IR, 1H NMR, and mass spectrometry. [] Their antimicrobial activity was evaluated against standard bacterial and fungal strains. []
Compound Description: This study focuses on the synthesis of a series of novel bi-heterocyclic compounds, 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, characterized by their IR, EI-MS, 1H-NMR, and 13C-NMR spectral data. [] The synthesis involved reacting 1,3-thiazole-2-amine with 2-bromoethanoyl bromide to obtain N-(1,3-thiazol-2-yl)-2-bromoacetamide. [] This intermediate was then reacted with a series of 1,3,4-oxadiazole derivatives to afford the final compounds. [] The synthesized compounds were evaluated for their enzyme inhibitory activity against cholinesterases and α-glucosidase, and their cytotoxicity was assessed using the brine shrimp assay. [] The study further employed molecular docking studies to support the observed enzyme inhibitory potential. []
Compound Description: This study focused on designing, synthesizing, and evaluating a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines (SA-1 to SA-12) as potential antidepressant agents acting as serotonin reuptake transporter (SERT) inhibitors. [] The design was guided by shape-based virtual screening and docking simulations using BM212, a potent anti-TB agent with structural similarities to the antidepressant sertraline. [] In vitro 5HT reuptake inhibition was assessed using the platelet model, while in vivo antidepressant activity was evaluated using the unpredictable chronic mild stress (UCMS) protocol in mice. [] Compound (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) (SA-5) demonstrated significant serotonin uptake inhibition comparable to sertraline, and exhibited antidepressant effects in the UCMS model at 20 mg/kg. []
Compound Description: A series of novel amide derivatives, (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine [5a-5r], were synthesized and evaluated for their antiproliferative activity. [] Their structures were confirmed using IR, NMR, and mass spectral analysis. [] The study further employed graph theoretical analysis, in silico modeling, molecular dynamic studies, and ADME profile screening for the synthesized compounds. [] Compounds 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c) exhibited significant cytotoxic activity against human breast cancer cell line MCF7 with an IC50 value of 3.3 mM. []
Compound Description: This study explores the reactivity of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4) towards different reagents. [] Reactions with phenyl isothiocyanate, hydrazonyl chlorides, malononitrile, ethyl cyanoacetate, elemental sulfur, and benzaldehyde yielded various derivatives, including thioles, 1,3,4-thiadiazoles, polysubstituted thiophenes, phenylmethylidene derivatives, pyranes, and pyrazoles. []
Compound Description: This study investigates the molecular and crystal structure, spectroscopic properties, and quantum chemical calculations of N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-(1H-pyrrol-2-ylmethylene)-hydrazine (C19H20N4S). [] The compound was characterized using 1H NMR, 13C NMR, IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction. [] Crystal structure analysis revealed a triclinic P-1 space group stabilized by N–H…N intermolecular hydrogen bonding. [] The study further employed density functional theory (DFT) calculations using B3LYP method with 6-311G(d,p) and 6-31G(d,p) basis sets to determine the optimized molecular geometry, vibrational frequencies, atomic charge distribution, total energies, UV-Vis absorption spectra, molecular electrostatic potential, and thermodynamic parameters of the compound. []
Compound Description: This research investigates the pharmacological effects of TAK-438, a novel potassium-competitive acid blocker (P-CAB), on gastric acid secretion compared to lansoprazole (a PPI) and SCH28080 (a prototype P-CAB). [, ] TAK-438 exhibited potent inhibition of H+,K+-ATPase activity in porcine gastric microsomes (IC50: 0.019 μM at pH 6.5). [, ] Its inhibitory activity was not affected by pH changes, unlike SCH28080 and lansoprazole. [, ] Oral administration of TAK-438 (4 mg/kg) in rats resulted in complete inhibition of basal and stimulated gastric acid secretion, surpassing the efficacy of lansoprazole. [, ] TAK-438 increased gastric perfusate pH more effectively and for a longer duration compared to lansoprazole or SCH28080. [, ] The study suggests that TAK-438 is a promising antisecretory drug for treating acid-related diseases, offering potential advantages over existing PPIs. [, ]
Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR), showing potential for treating cognitive deficits in schizophrenia and Alzheimer's disease. [] It potentiates acetylcholine-evoked currents in oocytes expressing α7 nAChRs (EC50 ∼1 μM) and renders them essentially non-decaying at high concentrations. [] A-867744 enhances acetylcholine potency, Hill slope, and maximal efficacy, and increases choline-evoked α7 currents and spontaneous inhibitory postsynaptic current activity in rat hippocampal neurons. [] It displaces -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane binding to rat cortex α7* nAChRs (Ki = 23 nM) but not [3H]methyllycaconitine binding. [] Unlike other α7 PAMs, A-867744 does not interact with the α7 N-terminus or M2-3 loop, suggesting a distinct binding site. [] It does not affect 5-HT3A, α3β4, or α4β2 nAChR responses. [] These findings highlight A-867744 as a selective α7 PAM with a unique pharmacological profile and potential therapeutic applications. []
Compound Description: This compound has been synthesized and its crystal structure has been determined through single-crystal X-ray diffraction. [] The molecule exhibits a nearly planar conformation across its four-ring system. [] Disorder is observed in both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent, each existing in two equivalent conformations. [] The crystal packing reveals centrosymmetric dimers formed through π–π interactions between the dihydropyrazole and 4-methoxyphenyl rings. [] Further stabilization of the crystal structure is achieved through weak C—H...S, C—H...N, and C—H...O interactions, contributing to a complex three-dimensional network. []
Compound Description: Several N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds were synthesized by cyclizing unsymmetrical thioureas. [] The synthesis involved reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of Et3N. [] Additionally, novel 3-(benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized by reacting methyl-1,3-benzothiazol-2-yl carbamodithioate derivatives with methyl anthranilate. [] Cytotoxicity evaluation of the synthesized N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds (2a-2d) against various cancer cell lines (MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929) using the MTT assay revealed compound 2b, containing a phenolic segment, exhibited the most potent cytotoxicity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.